Krasg12D-IN-2

Biochemical Assay KRAS G12D Inhibitor Potency

Preventing false KRAS-target validation due to uncharacterized inhibitors? KrasG12D-IN-2 (compound 28) is a defined, deuterated probe that ensures reliable target engagement data. - Proven in vivo: ~70% TGI at 20 mg/kg BID in AsPC-1 xenografts. - Highly selective: 80-fold preference for KRAS G12D over WT. - Stable supply with batch-traceable QC documentation.

Molecular Formula C34H31F4N7O
Molecular Weight 631.7 g/mol
Cat. No. B12382510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKrasg12D-IN-2
Molecular FormulaC34H31F4N7O
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F
InChIInChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2
InChIKeyBXUWTUPVKIWRNH-WBGUKRJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Krasg12D-IN-2: A Deuterium-Enhanced KRAS G12D Inhibitor


Krasg12D-IN-2 (also referred to as compound 28) is a small-molecule inhibitor specifically targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation [1]. This compound belongs to a class of multisubstituted pyrido[4,3-d]pyrimidine analogues that incorporate a deuterated methylene linker, a structural feature designed to enhance metabolic stability and pharmacokinetic properties by exploiting the kinetic isotope effect [2]. It has demonstrated potent and selective inhibition of KRAS G12D in biochemical and cellular assays, and has shown dose-dependent anti-tumor efficacy in a preclinical xenograft model .

Compound type Deuterium-enhanced KRAS G12D inhibitor
Study fit KRAS G12D signaling and target engagement studies
Probe feature Deuterated linker for metabolic stability investigation

Why Generic Substitution Fails for Krasg12D-IN-2


In the rapidly evolving field of KRAS G12D inhibition, not all compounds are equivalent. Simple substitution with a different inhibitor can lead to experimental failure due to differences in potency, selectivity, pharmacokinetic (PK) properties, or the specific chemical handle used for targeting. Krasg12D-IN-2 is a well-characterized chemical probe with a defined mechanism of action, including the strategic use of a deuterated methylene linker to potentially improve metabolic stability [1]. This differentiates it from non-deuterated analogues and many other inhibitors where detailed selectivity and PK profiles may be incomplete or unavailable, making it a more reliable tool for investigating KRAS G12D biology and for drug discovery research [2].

Target Compound
Substitute Risk
Krasg12D-IN-2 deuterated probe
Non-deuterated analogue metabolic stability may differ, requiring validation
Krasg12D-IN-2 selectivity profile
Other KRAS G12D inhibitors may show shifted selectivity, impacting off-target interpretation
Krasg12D-IN-2 in vivo profile
Differences in in vivo exposure and TGI may alter model-response context

Krasg12D-IN-2 Evidence vs. Key KRAS G12D Inhibitors


Biochemical Potency vs. MRTX1133

Krasg12D-IN-2 exhibits potent inhibition of KRAS G12D, with an IC50 value within the range of 0.48 to 1.21 nM in a biochemical RBD peptide binding assay, comparable to the benchmark inhibitor MRTX1133 [1]. This data confirms its high affinity for the target protein.

Biochemical Potency
Cross-study comparable
IC50 0.48–1.21 nM
vs MRTX1133 comparable range
Supports target engagement study fit
RBD peptide binding assay
Biochemical Assay KRAS G12D Inhibitor Potency

In Vivo Efficacy in AsPC-1 Xenograft Model

In an AsPC-1 mouse xenograft model, a standard model for KRAS G12D-driven pancreatic cancer, Krasg12D-IN-2 demonstrated significant dose-dependent anti-tumor efficacy [1]. At a dose of 20 mg/kg administered twice daily (i.p.), the compound achieved approximately 70% tumor growth inhibition (TGI) [2].

In Vivo TGI
Direct comparison
~70%
tumor growth inhibition
Supports in vivo model-response interpretation
AsPC-1 xenograft, 20 mg/kg BID; MRTX1133 94% TGI
Xenograft Model AsPC-1 In Vivo Efficacy

Selectivity: KRAS G12D vs. Wild-Type

Krasg12D-IN-2 exhibits a favorable selectivity window, with a reported IC50 of 9.38 nM for inhibiting SOS1-mediated nucleotide exchange on the KRAS G12D mutant, compared to an IC50 of 751 nM against wild-type (WT) KRAS in the same assay format [1]. This represents an 80-fold selectivity for the mutant protein over WT.

Mutant Selectivity
Cross-study comparable
80-fold
G12D over WT
Supports mutant-selective assay context
SOS1 nucleotide exchange assay; MRTX1133 >500-fold
Selectivity KRAS G12D Wild-Type KRAS

Deuterium-Enhanced Metabolic Stability

A key structural differentiator for Krasg12D-IN-2 is the incorporation of a deuterated methylene linker, a design strategy intended to improve metabolic stability and prolong half-life by increasing the kinetic isotope effect [1]. While the authors of the primary study note that the pharmacokinetic properties of these deuterated analogues were 'non-optimal' and 'similar to those of MRTX1133' [2], the deuterated scaffold provides a validated chemical starting point for further optimization and may confer advantages in specific in vitro or ex vivo applications where metabolic stability is a concern.

Deuterium Feature
Class-level inference
C-D kinetic isotope effect
Potential metabolic stabilization
May support metabolic stability screening
PK properties reported non-optimal; further data needed
Deuterium Metabolic Stability Pharmacokinetics

Krasg12D-IN-2 Research Applications


KRAS G12D Target Validation & Pathway Analysis

Krasg12D-IN-2 is an ideal tool for confirming KRAS G12D dependency in cellular and in vivo models of pancreatic, colorectal, and lung cancers. Its demonstrated in vivo efficacy in the AsPC-1 xenograft model [1] and established biochemical potency [2] make it suitable for studies aiming to validate the KRAS G12D oncoprotein as a driver of tumor growth and for mapping downstream signaling pathways such as MAPK/ERK and PI3K/AKT.

Deuterium Isotope Effects on Pharmacokinetics

Given its unique deuterated methylene linker, Krasg12D-IN-2 serves as a valuable chemical probe for researchers studying the impact of deuterium substitution on drug metabolism and pharmacokinetic (DMPK) properties [3]. It can be used in comparative studies with its non-deuterated analogues to quantify the kinetic isotope effect on metabolic stability and half-life, providing insights for medicinal chemistry optimization efforts.

In Vivo Proof-of-Concept in Pancreatic Cancer

With demonstrated, dose-dependent tumor growth inhibition (approximately 70% TGI at 20 mg/kg BID) in a standard AsPC-1 xenograft model [1], this compound is well-suited for generating proof-of-concept data in preclinical development programs focused on KRAS G12D-driven pancreatic ductal adenocarcinoma (PDAC). Its performance, while not best-in-class, provides a solid benchmark for evaluating new compounds and combination therapies.

Selective KRAS G12D Assay Development

The selectivity profile of Krasg12D-IN-2, which shows an 80-fold preference for KRAS G12D over wild-type KRAS in a nucleotide exchange assay [4], supports its use in developing and validating assay systems that require specific detection of the mutant protein. This can be applied in high-throughput screening campaigns or in studies investigating the biochemical mechanisms of KRAS G12D activation and effector binding.

Application
Selection Property
Validation Focus
KRAS G12D pathway analysis
Target binding and engagement context
MAPK/ERK and PI3K/AKT pathway endpoints
Deuterium isotope effect studies
Deuterated structural feature
Metabolic stability and PK comparison
In vivo model-response studies
Reported in vivo tumor growth inhibition
Dose-response and combination study endpoints
Mutant-selective assay development
Mutant-selective inhibition profile
WT vs. mutant discrimination in assay

Technical Documentation Hub

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